2,3,4,4',5-Pentafluoro-1,1'-biphenyl
Description
Properties
CAS No. |
505058-31-1 |
|---|---|
Molecular Formula |
C12H5F5 |
Molecular Weight |
244.16 g/mol |
IUPAC Name |
1,2,3,4-tetrafluoro-5-(4-fluorophenyl)benzene |
InChI |
InChI=1S/C12H5F5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H |
InChI Key |
SIAFIUFHXBNGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Fluorine vs. Chlorine : Fluorine's smaller atomic radius and higher electronegativity reduce steric hindrance and increase electronic withdrawal compared to chlorine. This results in lower molecular weight (e.g., ~246 vs. 326.32 for PCB-115) and distinct reactivity patterns .
Methyl vs. Methoxy Groups : The methyl group in 2,3,4,5,6-Pentafluoro-4'-methyl-1,1'-biphenyl adds hydrophobicity without significant electronic effects, whereas methoxy groups (e.g., in –10) donate electron density, altering conjugation and solubility .
Environmental Impact : Chlorinated biphenyls (PCBs) exhibit greater environmental persistence and toxicity due to bioaccumulation, whereas fluorinated analogs are less studied but likely more inert .
Preparation Methods
Suzuki-Miyaura Coupling of Fluorinated Aryl Halides and Boronic Acids
The Suzuki-Miyaura reaction remains the most widely employed strategy for synthesizing polyfluorinated biphenyls. This method leverages the coupling of fluorinated aryl halides with boronic acids under palladium catalysis. For instance, 3,4,5-trifluorophenylboronic acid (derived from 3,4,5-trifluorobromobenzene via Grignard reagent formation and subsequent borylation) has been coupled with 2,4-difluoroiodobenzene to yield pentafluorobiphenyl derivatives. Optimized conditions involve:
- Catalyst System : Pd(OAc)₂ (0.2–0.67 mol%) with tricyclohexylphosphine tetrafluoroborate as a ligand.
- Solvent : Tetrahydrofuran (THF) or toluene at 90–100°C under nitrogen.
- Yield : Up to 92% for analogous trifluorobiphenyl compounds.
A representative procedure from patent CN109761820B involves reacting 3,4,5-trifluorophenylboronic acid with o-chloronitrobenzene, followed by reduction to the amine. Adaptation of this method for pentafluorobiphenyl synthesis would require substituting o-chloronitrobenzene with a difluorinated aryl halide.
Challenges in Regioselectivity and Steric Hindrance
The steric bulk of pentafluorophenyl groups complicates coupling efficiency. Computational studies on transition states reveal that tetrahedral SN2 mechanisms dominate in nucleophilic substitution reactions, as observed in analogous pentafluorobiphenyl systems. Ligand selection is critical; bulky phosphine ligands (e.g., tricyclohexylphosphine) enhance catalyst stability and regioselectivity.
Direct Fluorination and Post-Functionalization Strategies
Electrophilic Fluorination of Biphenyl Intermediates
Direct fluorination of preformed biphenyls using agents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) offers a route to install additional fluorine atoms. However, this method suffers from poor regiocontrol due to the electron-withdrawing nature of existing fluorines, which deactivate the aromatic ring toward electrophilic substitution.
Nucleophilic Aromatic Substitution
Regiospecific nucleophilic substitution in pre-fluorinated biphenyls has been demonstrated using O-, S-, and N-nucleophiles. For example, 2,3,4,5,6-pentafluorobiphenyl undergoes substitution at the para position relative to the biphenyl linkage, governed by transition-state stabilization in SN2 pathways. This approach could theoretically introduce functional groups (e.g., -NH₂, -OH) for further derivatization.
Experimental Protocols and Optimization
Synthesis of 3,4,5-Trifluorophenylboronic Acid
A critical precursor for Suzuki coupling, this boronic acid is prepared via Grignard reagent formation from 3,4,5-trifluorobromobenzene, followed by reaction with trimethyl borate. Key steps include:
Catalytic Cross-Coupling Procedure
A scaled-up synthesis from patent CN109942433B illustrates typical conditions:
- Reactants : 3,4,5-Trifluorophenylboronic acid (1.3 equiv) and 2,4-difluoroiodobenzene.
- Catalyst : Pd(OAc)₂ (0.02–1 mol%) with tricyclohexylphosphine tetrafluoroborate.
- Conditions : 90–100°C for 15–20 h under N₂.
- Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and recrystallization (isobutanol).
Analytical Characterization and Data
Spectroscopic Data
Q & A
Q. What are the standard synthetic routes for 2,3,4,4',5-Pentafluoro-1,1'-biphenyl?
The compound is typically synthesized via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables precise fluorination at specific positions. Key steps include:
- Use of fluorinated aryl boronic acids or esters as coupling partners.
- Optimization of palladium catalysts (e.g., Pd(PPh₃)₄) and reaction conditions (temperature, solvent polarity) to enhance regioselectivity .
- Purification via column chromatography or recrystallization to isolate the fluorinated biphenyl product.
Q. How is this compound characterized analytically?
Common characterization methods include:
- Nuclear Magnetic Resonance (NMR): ¹⁹F NMR to confirm fluorine substitution patterns and ¹H NMR for aromatic proton signals.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and isotopic labeling (e.g., deuterated analogs for environmental tracer studies) .
- X-ray Crystallography: For definitive structural elucidation when single crystals are obtainable.
Advanced Research Questions
Q. What experimental strategies are used to study the environmental persistence of this compound?
Fluorinated biphenyls are resistant to biodegradation due to the stability of C-F bonds. Methodologies include:
- Microbial Degradation Assays: Screening microbial consortia (e.g., Beijerinckia spp.) for meta-cleavage pathway activity, focusing on dioxygenase enzymes capable of cleaving fluorinated aromatic rings .
- Isotopic Tracer Studies: Using deuterated analogs (e.g., 2',3',5',6'-d4-labeled compounds) to track degradation intermediates via LC-MS/MS .
- Comparative Studies: Contrasting degradation rates with chlorinated biphenyls (e.g., PCB-118) to assess fluorine’s impact on recalcitrance .
Q. How can computational modeling aid in understanding the electronic effects of fluorine substitution in biphenyl systems?
Advanced approaches include:
- Density Functional Theory (DFT): Calculating frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling or photochemical reactions.
- Molecular Dynamics (MD): Simulating interactions with biological targets (e.g., enzyme active sites) to explain inhibitory effects .
- Spectroscopic Correlations: Linking computed vibrational frequencies (IR/Raman) with experimental data to validate substitution patterns.
Q. What methodologies resolve contradictions in reported bioactivity data for fluorinated biphenyl derivatives?
Discrepancies may arise from differences in assay conditions or impurity profiles. Solutions include:
- Reproducibility Protocols: Standardizing cell-based assays (e.g., cytotoxicity IC₅₀ measurements) with purity verification via HPLC (>98%).
- Isotope Dilution Mass Spectrometry: Quantifying trace impurities (e.g., chlorinated byproducts) that may skew bioactivity results .
- Meta-Analysis: Aggregating data from multiple studies to identify trends in structure-activity relationships (SAR).
Methodological Challenges and Innovations
Q. How can researchers optimize the synthesis of deuterated this compound for environmental tracing?
Key considerations:
- Deuterium Incorporation: Use of deuterated starting materials (e.g., C₆D₅B(OH)₂) in cross-coupling reactions.
- Isotopic Purity: Validation via ²H NMR and HRMS to ensure minimal proton contamination .
- Stability Testing: Assessing deuterium retention under environmental conditions (pH, UV exposure).
Q. What advanced techniques elucidate the role of fluorine in modulating biphenyl crystal packing?
Strategies include:
- Single-Crystal XRD: Resolving fluorine’s influence on intermolecular interactions (e.g., C-F···H hydrogen bonds).
- Thermogravimetric Analysis (TGA): Correlating thermal stability with fluorine substitution patterns.
- Hirshfeld Surface Analysis: Quantifying fluorine’s contribution to molecular surface interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
